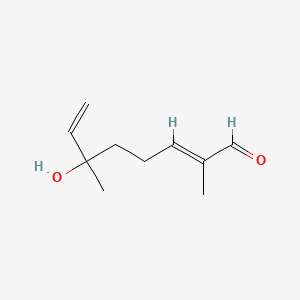

(6E)-8-oxolinalool

描述

Structure

3D Structure

属性

分子式 |

C10H16O2 |

|---|---|

分子量 |

168.23 g/mol |

IUPAC 名称 |

(2E)-6-hydroxy-2,6-dimethylocta-2,7-dienal |

InChI |

InChI=1S/C10H16O2/c1-4-10(3,12)7-5-6-9(2)8-11/h4,6,8,12H,1,5,7H2,2-3H3/b9-6+ |

InChI 键 |

HRVZNWRZLYDLBU-RMKNXTFCSA-N |

SMILES |

CC(=CCCC(C)(C=C)O)C=O |

手性 SMILES |

C/C(=C\CCC(C)(C=C)O)/C=O |

规范 SMILES |

CC(=CCCC(C)(C=C)O)C=O |

产品来源 |

United States |

Occurrence and Biological Distribution

Phylogenetic Distribution Across Plant Species and Families

(6E)-8-Oxolinalool has been documented in various plant species. It is a product of the enzymatic oxidation of linalool (B1675412). researchgate.netufpb.br While a comprehensive phylogenetic distribution is not extensively detailed in the search results, its presence is noted in food sources biorxiv.org. It is also mentioned in the context of grapevine (Vitis vinifera), where it is an intermediate in the biosynthesis of (E)-8-carboxylinalool, a precursor to wine lactone. researchgate.net The enzyme VvCYP76F14 in grapevine catalyzes the conversion of linalool through hydroxylation and dehydrogenation steps, producing (E)-8-hydroxylinalool and subsequently (E)-8-oxolinalool. researchgate.net

The compound has also been identified in the white-rot fungus Ceriporia lacerata, where genes involved in terpenoid biosynthesis, including those potentially leading to trans-8-oxolinalool, have been identified through genomic analysis. nih.gov

Tissue-Specific Localization and Developmental Regulation of Accumulation

Research indicates that the biosynthesis of compounds like this compound can be tissue-specific and regulated during plant development. In grapevine berries, (E)-8-carboxylinalool, a derivative of this compound, is synthesized. researchgate.net The expression of genes involved in monoterpene synthesis, such as those potentially related to this compound production, can be regulated during the late stages of flower bud development in plants like Camellia oleifera. nih.gov Studies on Actinidia arguta (kiwifruit) flowers have shown that linalool, the precursor to 8-oxolinalool, is present in petals and its oxidation leads to other compounds. researchgate.net The enantiomeric ratio of linalool can change during flower development, influencing the aroma profile. researchgate.net

Environmental and Abiotic Stress Influences on Biosynthesis and Emission

Environmental factors and abiotic stress can influence the biosynthesis and emission of volatile organic compounds, including monoterpenoids like this compound. Cold stress has been shown to dramatically upregulate the levels of this compound in sensitive rice lines (Oryza sativa L.). nih.govmdpi.comresearchgate.netresearchgate.net This suggests a potential role for this compound in plant responses to cold stress, although the exact mechanisms require further investigation. Plants produce natural products, including volatile sesquiterpenes, to acquire resistance against biotic and abiotic stress. biorxiv.orgbiorxiv.org

Diurnal and Seasonal Emission Profiles in Natural Ecosystems

While specific diurnal and seasonal emission profiles for this compound in natural ecosystems are not explicitly detailed in the provided search results, studies on other volatile organic compounds (VOCs), including monoterpenes, highlight that their emission rates can vary significantly based on time of day and season. researchgate.net Factors such as light availability, temperature, and microbial activity in soil can influence the presence and transformation of monoterpenes in ecosystems. nih.govresearchgate.net Seasonal variation has been shown to affect the essential oil composition in various plants, influencing the yield of active compounds. researchgate.net

Biosynthetic Pathways and Enzymatic Mechanisms

Precursor Pool Generation and Linalool (B1675412) Synthase Activity in Initial Steps

The biosynthesis of (6E)-8-oxolinalool commences with the generation of the universal C10 precursor for monoterpenes, geranyl diphosphate (B83284) (GPP). GPP is synthesized in plant plastids via the methylerythritol phosphate (B84403) (MEP) pathway, which utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate as initial substrates. The formation of GPP is catalyzed by GPP synthase (GPPS), which condenses one molecule of isopentenyl diphosphate (IPP) and one molecule of its isomer, dimethylallyl diphosphate (DMAPP).

The first committed step in the formation of the linalool backbone is the conversion of GPP to linalool, a reaction catalyzed by the enzyme linalool synthase (LIS). LIS belongs to the terpene synthase (TPS) family of enzymes and is considered a "defective" monoterpene cyclase. While many terpene synthases catalyze complex cyclization reactions, LIS facilitates the isomerization of GPP to an achiral linalyl diphosphate intermediate, which is then hydrolyzed to form the tertiary alcohol, linalool. This reaction is a critical control point in the pathway, channeling the flux of GPP towards the synthesis of linalool and its derivatives.

Cytochrome P450 Monooxygenase-Mediated Hydroxylation at the C-8 Position

Following its synthesis, linalool undergoes a crucial hydroxylation step at the C-8 position to form 8-hydroxylinalool. This reaction is catalyzed by a specific class of enzymes known as cytochrome P450 monooxygenases (CYPs). These heme-thiolate proteins are membrane-bound enzymes that play a pivotal role in the oxidative metabolism of a wide array of endogenous and xenobiotic compounds.

In the context of this compound biosynthesis, members of the CYP76 family of cytochrome P450s have been identified as the key players in the C-8 hydroxylation of linalool. For instance, in Arabidopsis thaliana, the enzyme CYP76C1 has been shown to efficiently catalyze this reaction. nih.govnih.gov Similarly, in grapevine (Vitis vinifera), the enzyme CYP76F14 is involved in the metabolism of linalool, including its hydroxylation. mdpi.comresearchgate.net These enzymes utilize molecular oxygen and electrons, typically transferred from NADPH via a cytochrome P450 reductase (CPR), to introduce a hydroxyl group at the C-8 position of the linalool molecule.

Oxidoreductase-Catalyzed Conversion to the Oxo-Derivative

The penultimate step in the biosynthesis of this compound is the oxidation of the newly introduced hydroxyl group in 8-hydroxylinalool to a carbonyl group, yielding the final oxo-derivative. This conversion is also mediated by the multifunctional cytochrome P450 enzymes of the CYP76 family. These enzymes exhibit not only monooxygenase activity but also possess dehydrogenase-like capabilities.

For example, CYP76C1 in Arabidopsis thaliana has been demonstrated to catalyze a cascade of oxidation reactions, converting linalool first to 8-hydroxylinalool and subsequently to 8-oxolinalool. nih.govnih.gov This indicates that a single enzyme can perform both the hydroxylation and the subsequent oxidation, showcasing its catalytic versatility. While the term "oxidoreductase" is broadly applicable, in this specific pathway, the function is carried out by a cytochrome P450 enzyme. It is plausible that in other organisms, a distinct alcohol dehydrogenase could be responsible for this step, as these enzymes are known to catalyze the interconversion of alcohols and aldehydes/ketones in various metabolic pathways. nih.govwikipedia.org

Stereochemical Aspects of Biotransformation and Isomer Formation

The biosynthesis of this compound involves several stereochemical considerations. The initial substrate, linalool, exists as two enantiomers, (S)-(+)-linalool and (R)-(-)-linalool, due to the chiral center at C-3. Different plant species can produce one or both enantiomers, depending on the specific linalool synthase present.

The subsequent hydroxylation at the C-8 position can also lead to the formation of different isomers. For instance, in the tea plant (Camellia sinensis), both (Z)-8-hydroxylinalool and (E)-8-hydroxylinalool have been detected, with the (E) isomer being the main compound. nih.gov The stereospecificity of the cytochrome P450 enzyme dictates which isomer is predominantly formed. The final product, this compound, implies a specific configuration around the C6-C7 double bond, which is retained from the (E)-8-hydroxylinalool precursor. The enzymatic conversion of (E)-8-hydroxylinalool to this compound is a stereospecific process, ensuring the formation of the correct isomer that contributes to the plant's specific chemical profile. The formation of various lilac aldehyde and lilac alcohol stereoisomers from 8-oxolinalool further highlights the complexity and stereochemical control in this metabolic pathway. researchgate.netacs.org

Subcellular Compartmentalization of Biosynthetic Enzymes

The biosynthesis of this compound is a spatially organized process within the plant cell, with different enzymatic steps occurring in distinct subcellular compartments. This compartmentalization is crucial for regulating metabolic flux and preventing interference between different pathways. researchgate.netfrontiersin.org

The initial steps of the pathway, including the formation of the precursor GPP and its conversion to linalool by linalool synthase, primarily occur in the plastids. nih.gov However, some studies suggest that monoterpene biosynthesis can also take place in the cytosol. frontiersin.org

In contrast, the subsequent oxidative modifications of linalool are catalyzed by cytochrome P450 monooxygenases, which are typically anchored to the membrane of the endoplasmic reticulum (ER). nih.gov This spatial separation necessitates the transport of linalool from its site of synthesis (plastids or cytosol) to the ER for further processing. The close physical association often observed between plastids and the ER in plant cells may facilitate the efficient transfer of these hydrophobic intermediates.

Comparative Enzymology Across Divergent Biological Systems

The enzymes involved in the biosynthesis of this compound and related compounds have been studied in a variety of organisms, revealing both conserved features and notable differences in their catalytic properties.

Linalool Synthase (LIS): The kinetic parameters of LIS vary significantly across different species, reflecting adaptations to specific physiological and ecological contexts. For example, the LIS from Clarkia breweri exhibits a very low Km for GPP, indicating a high affinity for its substrate. In contrast, fungal linalool synthases, such as the one from Agrocybe pediades, have been shown to be highly active and selective, making them attractive for biotechnological applications. nih.gov

| Organism | Enzyme | Substrate | Km (µM) | kcat (s-1) |

| Clarkia breweri | S-Linalool Synthase | GPP | 0.9 | - |

| Mentha citrata | 3R-Linalool Synthase | GPP | 56 | 0.83 |

| Lavandula angustifolia | LaLIS | GPP | 42.7 | 0.039 |

| Agrocybe pediades | Ap.LS | GPP | 3.8 | 0.1 |

| Plectranthus amboinicus | PamTps1 | GPP | 16.72 | - |

Cytochrome P450 Monooxygenases: The CYP76 family of enzymes, responsible for linalool oxidation, is found across various plant species. In Arabidopsis thaliana, CYP76C1 is a multifunctional enzyme that can metabolize both (R)- and (S)-linalool and catalyze a cascade of oxidative reactions. nih.govnih.gov In grapevine (Vitis vinifera), CYP76F14 plays a similar role in linalool metabolism, and variations in this enzyme can influence the aroma profile of different grape cultivars. mdpi.comresearchgate.net In the tea plant (Camellia sinensis), CsCYP76B1 and CsCYP76T1 have been identified as 8-hydroxylinalool synthases. nih.gov The study of these enzymes in different species provides insights into the evolution of specialized metabolic pathways and the diversification of plant chemical defenses and attractants.

Ecological and Biological Functions

Role in Plant Indirect Defense via Herbivore-Induced Volatiles

The production of (6E)-8-oxolinalool is intricately linked to plant defense signaling pathways. Its precursor, linalool (B1675412), is a well-documented herbivore-induced plant volatile (HIPV). Plants release HIPVs in response to feeding by insects, and these volatile cues can attract natural enemies of the herbivores, such as predators and parasitoids. This phenomenon, known as indirect defense, helps to reduce herbivore pressure on the plant.

The biosynthesis of linalool, and subsequently this compound, is often triggered by the plant hormone jasmonic acid, a key regulator of defense responses against chewing insects. For instance, in tea plants (Camellia sinensis), jasmonate application induces the expression of genes involved in the linalool biosynthesis pathway. This suggests that the production of this compound is part of a coordinated defense response initiated upon herbivore attack.

Table 1: Examples of Natural Enemies Attracted to Linalool (Precursor to this compound)

| Natural Enemy Species | Type | Herbivore Host/Prey | Plant Species |

|---|---|---|---|

| Phytoseiulus persimilis | Predatory mite | Tetranychus urticae (Two-spotted spider mite) | Lima bean |

| Cotesia marginiventris | Parasitoid wasp | Spodoptera exigua (Beet armyworm) | Corn |

| Aphidius ervi | Parasitoid wasp | Acyrthosiphon pisum (Pea aphid) | Broad bean |

Involvement in Direct Plant Defense against Pests and Pathogens

Beyond its potential role in attracting natural enemies, this compound is likely involved in direct plant defense. Direct defense mechanisms are those that have a direct negative impact on the attacking pest or pathogen. Linalool itself has been shown to have deterrent or toxic effects on various herbivores. As an oxidized form, this compound may possess similar or modified bioactivity.

One non-toxicological mechanism of direct defense is the alteration of herbivore behavior. Volatile compounds can act as feeding or oviposition deterrents. For example, some insects may avoid laying eggs on plants emitting high levels of certain terpenoids, thus reducing future damage from their larvae. While specific studies on this compound are lacking, the general principle of terpenoid-mediated deterrence is well-established.

Furthermore, some plant volatiles can enhance the susceptibility of herbivores to pathogens. Research has shown that exposure to linalool can make caterpillars more vulnerable to viral and bacterial infections. nih.gov This suggests a novel, indirect form of direct defense where the plant volatile weakens the herbivore's immune system, making it more susceptible to naturally occurring entomopathogens. nih.gov It is plausible that this compound could contribute to such a mechanism.

Function in Plant-Plant Communication and Allelopathic Interactions

Plants can perceive and respond to volatile cues emitted by neighboring plants, a phenomenon known as plant-plant communication. HIPVs released from a damaged plant can "prime" the defenses of nearby undamaged plants, leading to a faster and stronger defense response upon subsequent attack. Given that the production of this compound is linked to herbivory, it could potentially act as one of the signals in these communication networks.

Allelopathy refers to the chemical inhibition of one plant by another. While often associated with root exudates, volatile organic compounds can also have allelopathic effects, inhibiting the germination or growth of competing plants. Terpenoids are a class of compounds frequently implicated in allelopathic interactions. Although direct evidence for this compound is not available, the potential for oxidized monoterpenoids to influence the growth of neighboring flora cannot be discounted.

Influence on Pollinator Behavior and Reproductive Success of Plants

Linalool and its derivatives are common components of floral scents, playing a crucial role in attracting pollinators. researchgate.net The specific blend of floral volatiles helps pollinators locate flowers and can influence their foraging choices. For instance, different enantiomers of linalool can elicit different behavioral responses in pollinators like moths and bees.

Table 2: Pollinators Attracted to Linalool-Scented Flowers

| Pollinator Group | Examples |

|---|---|

| Moths | Hawkmoths, Noctuids |

| Bees | Honeybees, Bumblebees, Solitary bees |

| Flies | Syrphid flies |

Contribution to Atmospheric Biogenic Volatile Organic Compound (BVOC) Emissions and Atmospheric Chemistry

This compound is a biogenic volatile organic compound (BVOC) emitted by plants. BVOCs play a significant role in atmospheric chemistry. Once released into the atmosphere, they can react with oxidants such as ozone (O₃), hydroxyl radicals (•OH), and nitrate (B79036) radicals (NO₃•). These reactions can lead to the formation of secondary organic aerosols (SOAs), which have implications for air quality and climate.

The atmospheric lifetime of a BVOC is determined by its reactivity with these oxidants. Monoterpenoids, including linalool and its oxidized derivatives, are generally reactive and have relatively short atmospheric lifetimes. The oxidation of these compounds contributes to the formation of less volatile products that can condense to form SOA particles. The specific reaction pathways and rates for this compound have not been extensively studied, but its chemical structure suggests it would participate in atmospheric oxidation processes similar to other oxidized monoterpenoids.

Chemical Synthesis, Semisynthesis, and Derivatization Strategies

Total Synthesis Approaches for Stereoselective Production of (6E)-8-Oxolinalool

Total synthesis of this compound often aims for stereocontrol, particularly at the chiral center (C3 in the linalool (B1675412) numbering). One approach involves the oxidation of linalool. The selenium dioxide-mediated oxidation of linalool has been reported to yield (3R,6E)-8-oxolinalool. claremont.edu While achieving high yields with this method can be challenging, it allows for the reliable access to the enal product. claremont.edu Stereoselective synthesis is important because linalool itself exists as two enantiomers, (R)-(-)-linalool and (S)-(+)-linalool, which can have different biological activities and odor profiles. researchgate.net Controlling the stereochemistry during the synthesis of 8-oxolinalool is therefore essential for producing specific isomers for research purposes.

Chemoenzymatic Approaches for Accessing Specific Isomers and Analogs

Chemoenzymatic methods combine chemical reactions with enzymatic transformations to achieve high selectivity, particularly stereoselectivity. Enzymes, such as cytochrome P450 monooxygenases, are known to catalyze specific oxidation reactions of monoterpenoids like linalool. omicsonline.orgethz.ch For instance, a cytochrome P450 from Pseudomonas putida has been shown to catalyze the sequential oxidation of linalool to 8-hydroxylinalool and subsequently to 8-oxolinalool. omicsonline.orgethz.ch In grapevine, the cytochrome P450 enzyme VvCYP76F14 is involved in the conversion of linalool to (E)-8-hydroxylinalool, (E)-8-oxolinalool, and (E)-8-carboxylinalool. researchgate.netresearchgate.net This highlights the potential of using specific enzymes or enzyme systems to produce this compound and its analogs, potentially with control over the stereochemistry. researchgate.net

Semisynthesis from Naturally Abundant Terpenoid Precursors

Semisynthesis of this compound often utilizes readily available natural terpenoids as starting materials. Linalool is a common and inexpensive monoterpene found in many plants nih.govfishersci.caontosight.ai, making it a suitable precursor. The oxidation of linalool, as mentioned in Section 5.1, is a key semisynthetic route to access 8-oxolinalool. claremont.edu Another potential precursor is geraniol (B1671447), another abundant monoterpenoid nih.govfrontiersin.org, although the direct conversion of geraniol to this compound is less commonly reported than the oxidation of linalool. (6E)-8-Oxogeraniol, a related compound, is a monoterpenoid derived from geraniol with an oxo group at position 8. nih.gov The bioconversion of deuterium-labeled (R/S)-linalool into 8-oxolinalool has been studied in plants like Syringa vulgaris, indicating a natural metabolic pathway that can be leveraged for semisynthesis or understanding biosynthetic routes. researchgate.netacs.org

Modification and Derivatization for Mechanistic Probing and Analog Generation

Modification and derivatization of this compound are employed to investigate its reaction mechanisms, explore its biological interactions, and generate analogs with altered properties. The presence of the hydroxyl group and the α,β-unsaturated aldehyde functionality offers sites for chemical modification. For example, modifications at the C8 atom of linalool, leading to compounds like 8-oxolinalyl acetate, have been shown to influence properties such as odor potency. nih.gov Derivatization strategies can also be used for analytical purposes, such as preparing samples for gas chromatography-mass spectrometry (GC/MS) analysis. rug.nl Generating analogs through derivatization helps in understanding structure-activity relationships.

Development of Stable Isotopically Labeled Probes for Metabolic Studies

Stable isotopically labeled forms of this compound are valuable tools for tracing its metabolic fate and understanding its biosynthesis in biological systems. Using precursors like deuterium-labeled linalool, researchers have investigated the bioconversion of these labeled compounds into 8-oxolinalool and other related metabolites in plants. researchgate.netacs.orgcapes.gov.br Such studies, often employing techniques like enantioselective multidimensional gas chromatography/mass spectrometry (enantio-MDGC/MS), allow for the tracking of specific atoms from the precursor through the metabolic pathway, providing insights into the enzymatic steps involved. researchgate.netacs.org The synthesis of regioselectively deuterated compounds, such as d₅-(R/S)-8-oxolinalool, is crucial for these detailed metabolic investigations. researchgate.netacs.org

Advanced Analytical Methodologies for Detection, Quantification, and Structural Elucidation

Advanced Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiling and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary and powerful tool for the analysis of volatile compounds like (6E)-8-oxolinalool. Its high separation efficiency and sensitive detection capabilities make it ideal for profiling complex volatile mixtures and quantifying target analytes.

For the analysis of this compound, sample introduction is often performed using headspace (HS) techniques, particularly Headspace Solid-Phase Microextraction (HS-SPME). frontiersin.orgnp-mrd.orgoberlin.edu This solvent-free method allows for the extraction and concentration of volatile and semi-volatile compounds from the sample matrix onto a coated fiber, which is then thermally desorbed into the GC inlet. frontiersin.orgnih.gov The choice of fiber coating, such as carboxen/polydimethylsiloxane/divinylbenzene (CAR/PDMS/DVB), is crucial for the effective trapping of a broad range of volatiles, including terpene derivatives.

The chromatographic separation is typically achieved on a capillary column with a non-polar or mid-polar stationary phase, such as a 5% diphenyl/95% dimethylpolysiloxane phase (e.g., DB-5ms or HP-5ms). researchgate.netresearchgate.net A programmed temperature gradient is employed to ensure the efficient separation of compounds with varying volatilities. researchgate.net For instance, an initial oven temperature may be held before ramping to a final temperature to elute less volatile compounds like sesquiterpenes.

The mass spectrometer, operating in electron ionization (EI) mode, generates reproducible mass spectra that can be used for compound identification by comparison with spectral libraries such as NIST. researchgate.netresearchgate.net For quantification, the instrument can be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte. chemicalbook.com The internal standard method is often employed for accurate quantification, compensating for variations in sample preparation and injection. frontiersin.orgnp-mrd.orgoberlin.edu

| Parameter | Typical Value/Condition | Source |

| Sample Introduction | Headspace Solid-Phase Microextraction (HS-SPME) | frontiersin.orgnp-mrd.org |

| SPME Fiber | Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) | nih.gov |

| GC Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) | |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) | |

| Oven Program | Initial temp 50°C, ramp to 250°C at 5°C/min, hold for 5 min | |

| Ionization Mode | Electron Ionization (EI) at 70 eV | researchgate.net |

| MS Detection | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) | chemicalbook.com |

| Quantification | Internal Standard Method | frontiersin.orgnp-mrd.org |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Precursors and Metabolites

While GC-MS is the method of choice for volatile analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for the analysis of non-volatile precursors and metabolites of this compound. In many plants, terpenoids exist as non-volatile glycosides, which act as aroma precursors. nih.gov These glycosidically bound forms can be hydrolyzed, either enzymatically or chemically, to release the volatile aglycone, this compound.

LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), allows for the direct analysis of these polar, non-volatile precursors in complex matrices without the need for derivatization. np-mrd.org Reversed-phase chromatography using a C18 column is commonly employed for the separation of these compounds. perfumerflavorist.com The mobile phase typically consists of a gradient of water and an organic solvent, such as acetonitrile or methanol, often with the addition of a modifier like formic acid to improve ionization efficiency. perfumerflavorist.comnih.gov

Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are the most common ionization sources used for the LC-MS analysis of terpene derivatives and their glycosides. np-mrd.orgauremn.org.br APCI is particularly suitable for less polar compounds, while ESI is effective for polar and ionic species like glycosides. The mass spectrometer can be operated in selected reaction monitoring (SRM) mode for highly selective and sensitive quantification of specific precursors or metabolites. frontiersin.org

The analysis of metabolites of this compound in biological matrices, such as serum or urine, also relies heavily on LC-MS/MS. perfumerflavorist.com Simple sample preparation techniques like protein precipitation followed by liquid-liquid extraction can be used to isolate the analytes before analysis. perfumerflavorist.com

| Parameter | Typical Value/Condition | Source |

| LC Column | Reversed-phase C18 (e.g., 4.6 x 100 mm, 3.5 µm) | np-mrd.org |

| Mobile Phase | Gradient of water and acetonitrile/methanol with 0.1% formic acid | perfumerflavorist.comnih.gov |

| Flow Rate | 0.3 - 1.0 mL/min | frontiersin.org |

| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) | np-mrd.orgauremn.org.br |

| MS Detection Mode | Selected Reaction Monitoring (SRM) for quantification | frontiersin.org |

| Sample Preparation | Protein precipitation, liquid-liquid extraction (for biological samples) | perfumerflavorist.com |

High-Resolution Mass Spectrometry (HRMS) and Tandem MS (MS/MS) for Structure Confirmation and Metabolomic Profiling

For unambiguous structure confirmation and in-depth metabolomic profiling, High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) are essential. HRMS provides highly accurate mass measurements, typically with a mass accuracy of less than 5 ppm, which allows for the determination of the elemental composition of a molecule. frontiersin.org This is crucial for distinguishing between isobaric compounds—molecules with the same nominal mass but different elemental formulas.

In metabolomic studies, the combination of liquid chromatography with HRMS allows for the untargeted analysis of a wide range of metabolites. This approach can reveal the presence of previously unknown oxidation products and metabolic pathways related to this compound.

| Technique | Application for this compound | Key Information Provided | Source |

| HRMS | Structure Confirmation | Accurate mass measurement, elemental composition determination | frontiersin.org |

| MS/MS | Structural Elucidation | Characteristic fragmentation patterns, confirmation of functional groups | np-mrd.org |

| LC-HRMS | Metabolomic Profiling | Identification of known and unknown metabolites, pathway analysis | escholarship.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete and unambiguous structural elucidation of organic molecules, including this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the precise assignment of the molecular structure.

For this compound, ¹H NMR spectra would reveal characteristic signals for the aldehydic proton, the vinyl protons, and the methyl groups. The coupling constants between adjacent protons provide information about the connectivity and stereochemistry of the molecule. The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon, the carbons of the double bonds, and the carbon bearing the hydroxyl group.

A study on the structure-odor relationships of linalool (B1675412) derivatives provides the following NMR data for this compound (referred to as compound 3 in the study), recorded in CDCl₃:

¹H NMR (600 MHz, CDCl₃) δ ppm: 9.38 (1 H, s), 6.42–6.56 (1 H, m), 5.92 (1 H, dd, J = 17.26, 10.67 Hz), 5.25 (1 H, dd, J = 17.26, 0.91 Hz), 5.11 (1 H, dd, J = 10.90, 0.91 Hz), 2.35–2.45 (2 H, m), 1.74 (3 H, s), 1.61–1.71 (2 H, m), 1.31–1.35 (3 H, m). frontiersin.org

¹³C NMR (91 MHz, CDCl₃) δ ppm: 195.2, 154.6, 144.3, 139.2, 112.4, 72.9, 40.3, 28.1, 23.8, 9.1. frontiersin.org

In addition to structural assignment, advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used for conformational analysis of acyclic molecules like this compound, providing insights into the spatial arrangement of atoms. nih.govauremn.org.br

Chiral Chromatography for Enantiomeric Purity and Isomeric Ratio Assessment

This compound possesses a stereocenter at the C3 position, meaning it can exist as two enantiomers, (3R) and (3S). The enantiomeric distribution of chiral compounds is often crucial for their biological activity and sensory properties. Chiral chromatography is the primary technique for separating and quantifying enantiomers.

This is typically achieved using a gas chromatograph equipped with a chiral capillary column. These columns contain a chiral stationary phase, often based on modified cyclodextrins, which interacts differently with the two enantiomers, leading to their separation. The separated enantiomers can then be detected by a flame ionization detector (FID) or a mass spectrometer.

While specific methods for the chiral separation of this compound are not detailed in the provided search results, methods developed for the enantiomeric separation of its precursor, linalool, can be adapted. The enantiomeric distribution of linalool is routinely analyzed in essential oils to assess their authenticity. Multidimensional gas chromatography is an advanced technique that can be used for the chiral separation of compounds in complex mixtures.

Application of Biosensors and Online Monitoring Systems for Environmental and Biological Matrices

The development of biosensors and online monitoring systems for the rapid and real-time detection of volatile organic compounds (VOCs) like this compound is a growing area of research. These systems offer the potential for high-throughput screening and continuous monitoring in environmental and biological applications.

Biosensors for VOCs can be based on various principles, including enzymatic reactions, antibody-antigen binding, or the use of whole cells. For instance, an electrochemical biosensor could utilize an oxidoreductase enzyme that specifically recognizes and catalyzes the oxidation of this compound, generating a measurable electrical signal.

Online monitoring systems, such as Proton-Transfer-Reaction Mass Spectrometry (PTR-MS), allow for the real-time measurement of VOC concentrations in the air. PTR-MS can continuously monitor the production or consumption of volatile compounds during processes like the ozone oxidation of terpenes, providing valuable kinetic data. oberlin.edu While the direct application of these technologies to this compound is not extensively documented, their use for related terpenes demonstrates their potential for monitoring this compound in various matrices.

Genomic, Transcriptomic, and Proteomic Investigations

Identification and Functional Characterization of Genes Encoding Biosynthetic Enzymes

The biosynthesis of (6E)-8-oxolinalool from linalool (B1675412) is catalyzed by the enzyme linalool 8-monooxygenase (EC 1.14.14.84). genome.jpenzyme-database.orggenome.jp This enzyme is a cytochrome P-450 (heme-thiolate) protein found in plants. enzyme-database.orggenome.jp The reaction involves the hydroxylation of linalool to (6E)-8-hydroxylinalool, followed by the oxidation of (6E)-8-hydroxylinalool to this compound. enzyme-database.orggenome.jp

In Vitis vinifera (grapevine), the cytochrome P450 enzyme VvCYP76F14 has been shown to catalyze the conversion of linalool into (E)-8-hydroxylinalool, (E)-8-oxolinalool, and (E)-8-carboxyllinalool. researchgate.net This indicates that VvCYP76F14 possesses the necessary enzymatic activities (hydroxylation, dehydrogenation oxidation, and carboxylation) for this multi-step conversion. researchgate.net In Ceriporia lacerata, a white-rot fungus, genes predicted to be involved in the biosynthesis of trans-8-oxolinalool have been identified through whole-genome sequencing and annotation, with the KEGG Orthologous (KO) term K05525 associated with linalool 8-monooxygenase. nih.govfrontiersin.org

Regulation of Gene Expression in Response to Biotic and Abiotic Elicitors

The expression of genes involved in the biosynthesis of this compound can be influenced by various environmental factors, including abiotic stresses. For instance, in rice, this compound was found to be dramatically upregulated in a cold-sensitive rice line (L9) under cold stress compared to control conditions. mdpi.comnih.govresearchgate.netresearchgate.net This suggests that cold stress acts as an abiotic elicitor, impacting the metabolic pathways leading to this compound production. mdpi.comnih.govresearchgate.net While the specific transcriptional regulatory networks are complex, this observation highlights a potential link between abiotic stress responses and the accumulation of this monoterpenoid. mdpi.comresearchgate.net

Transcriptional Network Analysis Underlying this compound Production

Transcriptional network analysis aims to identify the regulatory elements and transcription factors that control the expression of genes involved in metabolic pathways, such as the biosynthesis of this compound. While direct detailed transcriptional network analyses specifically for this compound production are not extensively detailed in the provided search results, studies on plant responses to stress, which can upregulate this compound, indicate the involvement of complex transcriptional regulatory networks. mdpi.comresearchgate.netresearchgate.netscience.gov For example, in rice under cold stress, differential gene expression analysis revealed changes in genes associated with various signaling pathways, including MAPK and ABA signaling, which are known to be involved in transcriptional regulation during stress responses. mdpi.comnih.govresearchgate.netresearchgate.net These broader studies suggest that the regulation of this compound biosynthesis likely involves intricate transcriptional control mechanisms influenced by environmental cues.

Proteomic Profiling of Enzyme Expression and Post-Translational Modifications

Proteomic profiling can provide insights into the abundance and post-translational modifications of the enzymes involved in this compound biosynthesis. While specific proteomic studies solely focused on the enzymes producing this compound were not prominently featured in the search results, the identification of linalool 8-monooxygenase as a cytochrome P-450 enzyme implies that it undergoes typical post-translational modifications associated with this enzyme class, such as heme incorporation. enzyme-database.orggenome.jp Further proteomic investigations would be necessary to detail the expression levels and modifications of this enzyme and other potentially involved proteins under different conditions.

Molecular Breeding and Genetic Engineering Strategies for Pathway Modulation

Understanding the genes and enzymes involved in this compound biosynthesis opens avenues for molecular breeding and genetic engineering to modulate its production. In grapevine, the identification of VvCYP76F14 as a key enzyme in the pathway, and its co-location with a quantitative trait locus (QTL) for (E)-8-carboxylinalool content (a related compound), suggests the potential for using molecular markers and QTL analysis in breeding programs to select for varieties with altered levels of these compounds. researchgate.net Genetic engineering approaches could involve overexpression or silencing of genes encoding key biosynthetic enzymes, such as linalool 8-monooxygenase (EC 1.14.14.84), to increase or decrease this compound production. genome.jpenzyme-database.orggenome.jp The identification of relevant genes in organisms like Ceriporia lacerata also provides potential genetic resources for metabolic engineering in suitable host organisms. nih.govfrontiersin.org The application of genomics-based annotations can aid in identifying relevant genes for such modulation efforts. biorxiv.orgbiorxiv.org

Metabolic Fate and Environmental Biotransformation

Biodegradation Pathways in Microorganisms (e.g., soil bacteria, fungi)

Microorganisms, including bacteria and fungi, play a significant role in the biodegradation of monoterpenoids like (6E)-8-oxolinalool. These compounds can serve as a carbon and energy source for both aerobic and anaerobic microorganisms, particularly at concentrations below toxic levels. nih.gov

Studies have shown that certain bacterial strains, such as Pseudomonas putida PpG777, are capable of metabolizing linalool (B1675412), a precursor to this compound. nih.govnih.gov This metabolism can involve sequential oxidations catalyzed by enzymes like cytochrome P450, leading to the formation of 8-hydroxylinalool and subsequently 8-oxolinalool. nih.govomicsonline.org The conversion of linalool to 8-hydroxylinalool and then to 8-oxolinalool has been observed in Pseudomonas putida PpG777. nih.govrug.nl

White-rot fungi, such as Ceriporia lacerata, have also been identified as possessing the genetic potential for the biosynthesis of trans-8-oxolinalool, indicating their involvement in the metabolic pathways of such compounds. frontiersin.orgnih.gov While the primary focus for C. lacerata is often lignocellulose degradation, the presence of genes related to terpenoid synthesis suggests their capacity to metabolize or transform these compounds. frontiersin.orgnih.gov

Microbial communities in environments like sewage sludge and forest soil have shown a frequent presence of microorganisms capable of utilizing monoterpenes. nih.gov This suggests that biodegradation by diverse microbial populations is a significant factor in the environmental fate of monoterpenoids.

Photochemical and Chemical Degradation in Atmospheric and Aquatic Environments

In the atmosphere, volatile organic compounds like monoterpenes undergo rapid abiotic photochemical processes, resulting in lifetimes ranging from minutes to hours. nih.gov Reactions with atmospheric components such as molecular oxygen, ozone, hydroxyl radicals, NOₓ species, and chlorine atoms lead to the formation of various products, including carbonyls, alcohols, esters, halogenated hydrocarbons, and peroxynitrates. nih.gov These products can then contribute to the formation of secondary aerosols and are transported to soils via precipitation. nih.gov

While specific studies focusing solely on the photochemical and chemical degradation of this compound in isolation are limited in the provided search results, its structural similarity to other monoterpenoids suggests it would likely undergo similar atmospheric reactions. The presence of the enal functional group makes it susceptible to oxidation and reactions with radicals.

In aquatic habitats, microorganisms also encounter monoterpenes and can contribute to their transformation. nih.gov However, detailed information specifically on the photochemical or chemical degradation of this compound in aquatic environments was not extensively found in the search results.

Metabolism in Non-Target Organisms within Ecological Niches (e.g., insect metabolism)

This compound and related oxygenated linalool derivatives are known to be formed through metabolic processes in plants and animals. d-nb.info In plants, the metabolism of linalool can involve oxidation via cytochrome P450 enzymes, leading to the formation of derivatives like 8-hydroxylinalool and 8-oxolinalool. d-nb.infonih.govnih.gov For instance, the enzyme CYP76C1 in Arabidopsis flowers is involved in the metabolism of linalool, producing 8-hydroxylinalool and 8-oxolinalool. nih.govnih.gov Similarly, CYP76F14 in Vitis vinifera (wine grapes) is reported to play a role in the conversion of linalool to 8-hydroxylinalool and 8-oxolinalool. researchgate.netacs.org This metabolic pathway in plants can be linked to defense mechanisms against floral antagonists. nih.govresearchgate.net

While the search results indicate the presence and formation of this compound in plants, specific detailed research findings on its subsequent metabolism within insects that interact with these plants were not prominently featured. However, the broader context of plant-insect interactions involving monoterpenoids suggests that insects may have evolved mechanisms to metabolize or tolerate these compounds, which can act as deterrents or attractants depending on the insect species and their adaptation. researchgate.netresearchgate.net The metabolism of monoterpenes in animals, often involving cytochrome P450 enzymes in the liver, is a known pathway for detoxification and elimination. d-nb.info

It is also worth noting that this compound has been detected as a metabolite in rice under cold stress conditions, suggesting its involvement in plant responses to environmental factors. mdpi.comnih.govresearchgate.net This indicates that the compound is part of the metabolic profile of at least one non-target organism (rice) under specific environmental conditions.

Data Tables

| Substrate | Enzyme/Process | Product(s) | Organism/Context | Source(s) |

| Linalool | Cytochrome P450 (e.g., CYP76) | 8-Hydroxylinalool | Pseudomonas putida, Plants | nih.govomicsonline.orgd-nb.infonih.gov |

| 8-Hydroxylinalool | Cytochrome P450 (e.g., CYP76) | This compound | Pseudomonas putida, Plants | nih.govomicsonline.orgd-nb.infonih.gov |

| This compound | CYP76C1 | Lilac aldehydes | Arabidopsis flowers | nih.gov |

| Lilac aldehydes | CYP76C1 | Lilac alcohols | Arabidopsis flowers | nih.gov |

Future Research Directions and Unanswered Questions

Elucidation of Undiscovered Biosynthetic Enzymes and Novel Regulatory Mechanisms

While some enzymes involved in the biosynthesis of linalool (B1675412) derivatives, such as cytochrome P450 enzymes like VvCYP76F14 in grapes, have been identified as catalyzing the conversion of linalool to compounds including (E)-8-hydroxylinalool, (E)-8-oxolinalool, and (E)-8-carboxylinalool, the complete suite of enzymes specifically responsible for (6E)-8-oxolinalool formation in various organisms is not fully characterized researchgate.netufpb.brresearchgate.net. For instance, in microbial transformations of monoterpenes, while some enzymes and microorganisms involved are known, detailed knowledge of all genes and pathways is still lacking mpg.de. Future research should focus on the discovery and characterization of novel enzymes, particularly those belonging to families like cytochrome P450s and dehydrogenases, that directly catalyze the formation of the oxo group at the C8 position of linalool or its derivatives.

Furthermore, the regulatory mechanisms controlling the expression and activity of these biosynthetic enzymes are not well understood. Investigations into transcriptional, post-transcriptional, and post-translational regulation, including the roles of transcription factors, small RNAs, and protein modifications, are needed. Understanding these mechanisms could provide insights into how the production of this compound is modulated in response to developmental cues, environmental stresses, or interactions with other organisms. For example, studies in rice have shown that this compound levels can be upregulated under cold stress, suggesting a link between stress signaling pathways (like ABA and MAPK) and monoterpenoid metabolism, which warrants further investigation nih.govmdpi.comresearchgate.net.

Integration of Multi-Omics Data for Systems-Level Understanding of this compound Biology

A comprehensive understanding of this compound biology requires integrating data from multiple omics platforms. While genomics provides information on potential biosynthetic genes, transcriptomics reveals gene expression patterns, proteomics identifies the enzymes actually present, and metabolomics measures the levels of this compound and related compounds. biorxiv.orgbiorxiv.org.

Future research should leverage integrated multi-omics approaches to connect genes, transcripts, proteins, and metabolites to gain a systems-level view of this compound biosynthesis and its biological roles. This could involve:

Correlating gene expression profiles of candidate biosynthetic enzymes with this compound accumulation under different conditions or in various tissues.

Using proteomics to identify and quantify the enzymes involved in the pathway.

Applying advanced metabolomics techniques for comprehensive profiling of monoterpenoids and their precursors and derivatives.

Developing computational models that integrate these diverse datasets to predict pathway flux, identify regulatory bottlenecks, and propose new genetic targets for metabolic engineering.

Such integrated approaches have proven valuable in studying other metabolic pathways and are crucial for unraveling the complexities of this compound metabolism biorxiv.org.

Advanced Modeling of Ecological and Atmospheric Impacts

Monoterpenes, including linalool and its derivatives, are volatile organic compounds (VOCs) that play significant roles in plant-environment interactions and atmospheric chemistry nih.govresearchgate.net. This compound, being a volatile compound, likely participates in these processes. However, its specific contributions and fate in the environment are not fully characterized.

Future research should focus on developing advanced ecological and atmospheric models that incorporate the emission, dispersion, reactivity, and deposition of this compound. This includes:

Quantifying emission rates of this compound from various biological sources under different environmental conditions.

Studying its atmospheric reactions with oxidants like ozone, hydroxyl radicals, and nitrate (B79036) radicals to understand its atmospheric lifetime and the formation of secondary organic aerosols (SOAs). nih.gov.

Investigating its role in plant-plant, plant-insect, and plant-microbe interactions, potentially as a signaling molecule or defense compound.

Modeling its transport and fate in different ecosystems (e.g., forests, agricultural lands) to assess its environmental impact.

These models, coupled with experimental validation, are essential for understanding the ecological significance of this compound and its influence on atmospheric composition and air quality.

Development of Novel Analytical and Synthetic Methodologies for Enhanced Research Capabilities

Research on this compound is currently supported by existing analytical techniques like GC-MS and LC-MS/MS, which are used for its detection and quantification in various matrices researchgate.netresearchgate.netresearchgate.net. However, challenges remain in achieving high sensitivity, specificity, and throughput, especially when dealing with complex biological or environmental samples.

Future research should aim to develop novel and improved analytical methodologies for this compound, such as:

Developing highly sensitive and selective sensors or probes for real-time monitoring of this compound in the atmosphere or biological systems.

Improving chromatographic and mass spectrometric methods for better separation and identification of this compound isomers and related metabolites.

Developing standardized protocols for sampling and analysis from diverse sources.

On the synthetic front, while some synthetic routes to this compound or related oxidized monoterpenes exist, developing more efficient, stereoselective, and environmentally friendly synthetic methods is crucial for producing standards for research and potentially for commercial applications researchgate.netclaremont.eduthieme-connect.com. Biomimetic synthesis, inspired by natural biosynthetic pathways, represents a promising avenue claremont.edu.

Exploration of Biosynthetic Pathway Evolution and Diversification in Terpenoid Metabolism

Terpenoid biosynthesis pathways are highly diverse across different organisms, reflecting a long evolutionary history and adaptation to various ecological niches. Linalool and its oxidized derivatives, including this compound, are found in a wide range of species, suggesting that the enzymes involved in their biosynthesis may have evolved through gene duplication, divergence, and horizontal gene transfer.

Future research should explore the evolutionary history of the this compound biosynthetic pathway. This could involve:

Comparative genomics and transcriptomics studies across diverse species known to produce this compound to identify conserved and divergent genes and regulatory elements.

Phylogenetic analysis of key biosynthetic enzymes to trace their evolutionary origins and relationships. nih.gov.

Investigating the functional diversification of enzyme families, such as the CYP76 family, which are implicated in monoterpene oxidation. researchgate.netresearchgate.net.

Studying the genetic basis for variations in this compound production observed in different chemotypes or varieties within a species. researchgate.netresearchgate.net.

Understanding the evolution and diversification of this pathway can provide insights into the adaptive significance of this compound production and inform strategies for engineering its biosynthesis in commercially relevant organisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。